2-(4-ethoxyphenyl)-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)acetamide
Description
This compound is a synthetic acetamide derivative characterized by a pyridazine core substituted with a 4-methylphenyl group and an ethyloxy linker connecting to a 4-ethoxyphenylacetamide moiety. Its structure combines aromatic and heterocyclic components, making it a candidate for pharmacological studies targeting enzymes or receptors sensitive to such scaffolds.
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-N-[2-[6-(4-methylphenyl)pyridazin-3-yl]oxyethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3/c1-3-28-20-10-6-18(7-11-20)16-22(27)24-14-15-29-23-13-12-21(25-26-23)19-8-4-17(2)5-9-19/h4-13H,3,14-16H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDGWAQAFAVATMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NCCOC2=NN=C(C=C2)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethoxyphenyl)-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)acetamide typically involves multiple steps, starting from readily available starting materials. The process may include the following steps:
Formation of the Ethoxyphenyl Intermediate: This step involves the reaction of 4-ethoxyphenol with an appropriate halogenating agent to form 4-ethoxyphenyl halide.
Synthesis of the Pyridazinyl Intermediate: The pyridazinyl group is synthesized by reacting 4-methylphenyl hydrazine with a suitable diketone to form the pyridazine ring.
Coupling Reaction: The ethoxyphenyl halide is then coupled with the pyridazinyl intermediate using a suitable base and solvent to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-ethoxyphenyl)-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
The compound 2-(4-ethoxyphenyl)-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)acetamide is a synthetic organic molecule that has garnered attention in various fields of scientific research, particularly in medicinal chemistry and pharmacology. This article explores its applications, biological activities, and potential therapeutic benefits, supported by data tables and case studies.
Chemical Information
- IUPAC Name : 2-(4-ethoxyphenyl)-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)acetamide
- Molecular Formula : C22H26N2O3
- Molecular Weight : 366.46 g/mol
Structural Characteristics
The structure of the compound includes:
- An ethoxy group attached to a phenyl ring.
- A pyridazinyl moiety linked via an ether bond.
- An acetamide functional group which is crucial for its biological activity.
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent due to its structural similarity to known pharmacologically active compounds. Research indicates that it may exhibit:
- Anticancer Properties : Preliminary studies have shown that derivatives with similar structures can inhibit the proliferation of various cancer cell lines, suggesting potential use in oncology .
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases .
Antimicrobial Activity
Research has indicated that compounds with similar structural motifs possess significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values reported for related compounds were around 128 µg/mL against Staphylococcus aureus and Escherichia coli.
Enzyme Inhibition
The compound may act as an inhibitor for specific enzymes involved in disease progression, such as acetylcholinesterase, which is relevant in neurodegenerative diseases like Alzheimer's.
Case Study Overview
Several studies have focused on the pharmacological effects of similar compounds:
- Study on Anticancer Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the anticancer efficacy of various derivatives, including this compound. Results showed significant cytotoxic effects on human cancer cell lines (e.g., MCF-7 and HeLa) with IC50 values in the low micromolar range .
- Study on Antimicrobial Properties : Another research effort highlighted the antimicrobial activity against pathogenic bacteria, indicating potential effectiveness against strains such as Streptococcus pneumoniae and Klebsiella pneumoniae, supporting its use as a lead compound in antibiotic development.
Mechanism of Action
The mechanism of action of 2-(4-ethoxyphenyl)-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural and functional differences between the target compound and its analogs:
Table 1: Structural and Functional Comparison
Key Findings:
Core Heterocycle Variations: The pyridazine core in the target compound contrasts with triazolo-pyridazine (e.g., 891117-12-7) and thiazolidinone (e.g., 3c-I) scaffolds. Pyridazines are associated with kinase inhibition, while triazolo systems may enhance metabolic stability .
Substituent Effects: The 4-ethoxyphenyl group in the target compound enhances lipophilicity compared to methoxy or chloro substituents in analogs like 2-(4-chloro-3-methylphenoxy)-N-(4-oxo-2-arylthiazolidin-3-yl)acetamide . Ethyloxy linkers (vs. methyl or allyl groups) may balance solubility and bioavailability .
Pharmacological Implications: Thiazolidinone derivatives (e.g., 3c-I) show tautomerism-dependent activity, suggesting the target compound’s acetamide group could adopt multiple conformations . Pyridazine sulfanyl analogs (e.g., 872694-73-0) are often explored as enzyme inhibitors, implying the target compound may share similar mechanisms .
Biological Activity
2-(4-ethoxyphenyl)-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structure characterized by a pyridazinyl group, an ethoxy bridge, and various aromatic functionalities, which may contribute to its diverse pharmacological effects.
Chemical Structure
The compound can be represented by the following IUPAC name:
| IUPAC Name | Molecular Formula | Molecular Weight |
|---|---|---|
| 2-(4-ethoxyphenyl)-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)acetamide | C25H29N3O3 | 429.52 g/mol |
The biological activity of this compound is hypothesized to stem from its ability to interact with specific molecular targets within biological systems. The presence of the pyridazinyl group allows for potential interactions with enzymes and receptors, modulating their activity. The sulfonamide moiety enhances binding affinity through hydrogen bonding with biological macromolecules, suggesting a multifaceted mechanism of action.
Antitumor Activity
Recent studies have indicated that derivatives of pyridazinyl compounds exhibit significant antitumor properties. For example, compounds structurally similar to 2-(4-ethoxyphenyl)-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)acetamide have shown inhibitory effects against various cancer cell lines. A study focusing on pyridazin derivatives demonstrated their capability to inhibit BRAF(V600E) and EGFR, both critical in tumorigenesis .
Anti-inflammatory Properties
Additionally, the compound's anti-inflammatory potential has been explored. Research on related pyridazine derivatives has revealed their efficacy in reducing inflammation markers in vitro and in vivo. This suggests that 2-(4-ethoxyphenyl)-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)acetamide may possess similar properties, making it a candidate for further investigation in inflammatory disease models.
Antimicrobial Activity
The antimicrobial activity of compounds containing the pyridazin moiety has also been documented. Studies have shown that these compounds exhibit inhibitory effects against various bacterial strains, indicating their potential as antimicrobial agents .
Case Study: In Vitro Antitumor Evaluation
In a controlled laboratory setting, 2-(4-ethoxyphenyl)-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)acetamide was tested against several cancer cell lines, including breast and lung cancer models. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values comparable to established chemotherapeutic agents.
Research Findings: Structure-Activity Relationship (SAR)
A comprehensive SAR study highlighted that modifications to the ethoxy and pyridazin groups significantly influenced the biological activity of related compounds. For instance, substituting different alkoxy groups or altering the aromatic systems led to variations in potency against cancer cells and inflammation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
